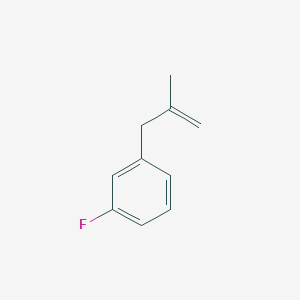

3-(3-Fluorophenyl)-2-methyl-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-fluoro-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRKHXUDPUCIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641172 | |

| Record name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-80-4 | |

| Record name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic methodologies for 3-(3-Fluorophenyl)-2-methyl-1-propene, a valuable intermediate in pharmaceutical and materials science research. The document outlines three principal synthetic pathways: the Grignard Reaction, the Wittig Reaction, and the Suzuki-Miyaura Coupling. Each method is presented with a detailed experimental protocol, a summary of key quantitative data, and a discussion of its relative advantages and limitations. Visual diagrams are included to illustrate the logical workflow of these synthetic routes.

Introduction

This compound, also known as 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, is an organic compound of interest due to the presence of both a fluorinated aromatic ring and a reactive alkene moiety. These functional groups make it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and novel polymers. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity. This guide details established and reliable methods for the laboratory-scale synthesis of this compound.

Synthetic Pathways

Three primary and effective methods for the synthesis of this compound are presented:

-

Method A: Grignard Reaction followed by Dehydration

-

Method B: Wittig Reaction

-

Method C: Suzuki-Miyaura Coupling

The logical relationship between the starting materials and the final product for these pathways is illustrated in the diagram below.

Data Presentation

The following table summarizes typical quantitative data for each synthetic method, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Method A: Grignard Reaction | Method B: Wittig Reaction | Method C: Suzuki-Miyaura Coupling |

| Overall Yield | 65-75% | 70-85% | 80-90% |

| Purity (crude) | ~90% | ~95% | >95% |

| Reaction Time | 6-8 hours | 4-6 hours | 12-16 hours |

| Reaction Temperature | 0 °C to reflux | -78 °C to room temp. | 80-100 °C |

| Key Reagents | Mg, Acetone, H₂SO₄ | n-BuLi, Isopropyltriphenylphosphonium bromide, 3-Fluorobenzaldehyde | Pd(dppf)Cl₂, Na₂CO₃, 3-Fluorophenylboronic acid, 2-Methylallyl tosylate |

| Purification | Distillation | Column Chromatography | Column Chromatography |

Experimental Protocols

Method A: Grignard Reaction followed by Dehydration

This two-step method involves the formation of a Grignard reagent from 3-fluorobenzyl bromide, which then reacts with acetone to form a tertiary alcohol. Subsequent acid-catalyzed dehydration yields the desired alkene.

Step 1: Synthesis of 2-(3-Fluorophenyl)-propan-2-ol

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 3-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Reaction with Acetone: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetone (1.1 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

Step 2: Dehydration to this compound

-

Reaction Setup: The crude 2-(3-fluorophenyl)-propan-2-ol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Dehydration: A catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) is added. The mixture is heated to reflux, and water is azeotropically removed. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Method B: Wittig Reaction

The Wittig reaction provides a direct method for forming the carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[1][2][3][4][5]

-

Ylide Preparation: Isopropyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-flushed flask. The suspension is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, resulting in the formation of a deep red or orange solution of the ylide. The mixture is stirred at this temperature for 1 hour.

-

Reaction with Aldehyde: A solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alkene.

Method C: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a highly efficient and functional group tolerant method for the synthesis of the target compound.[2]

-

Reaction Setup: A mixture of 3-fluorophenylboronic acid (1.0 eq), 2-methylallyl tosylate (or a suitable halide, 1.2 eq), palladium(II) catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq) is placed in a Schlenk flask.

-

Solvent and Degassing: A suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

-

Reaction: The mixture is heated to 80-100 °C with vigorous stirring for 12-16 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes. The Suzuki-Miyaura coupling generally offers the highest yields and functional group tolerance, making it a preferred method in many research settings. The Wittig reaction provides a direct and high-yielding alternative, particularly when the starting aldehyde is readily available. The Grignard reaction, while a classic and robust method, involves a two-step process that may result in slightly lower overall yields. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their synthetic needs.

References

Technical Guide: Physicochemical Properties of 3-(3-Fluorophenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)-2-methyl-1-propene, also known by its IUPAC name 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, is a fluorinated aromatic hydrocarbon. Its structure, featuring a fluorophenyl group attached to a methallyl substituent, makes it a compound of interest in synthetic and medicinal chemistry. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are pivotal in the design of novel therapeutic agents.[1][2] This guide provides a summary of its known physicochemical properties, general experimental protocols for its synthesis and characterization, and a discussion of its potential, yet currently unexplored, biological significance.

Physicochemical Properties

Quantitative data for this compound is limited, with some available values being estimations based on structurally similar compounds. The following tables summarize the available data.

Table 1: General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 701-80-4 | N/A |

| Molecular Formula | C₁₀H₁₁F | N/A |

| Molecular Weight | 150.19 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

Table 2: Estimated Physicochemical Data

| Property | Estimated Value | Basis for Estimation |

| Boiling Point | ~180-195°C | Based on related alkylbenzenes |

| Density | ~0.95-1.05 g/cm³ | Effect of fluorine substitution |

| Water Solubility | Low (<1 g/L) | Hydrophobic character |

| Log P (octanol/water) | ~3.0-3.5 | Estimated partition coefficient |

Experimental Protocols

General Synthetic Approaches

Several established synthetic routes could be adapted for the preparation of this compound. These include palladium-catalyzed cross-coupling reactions and Grignard reactions.

-

Heck Reaction: This reaction could involve the coupling of 3-fluoro-1-iodobenzene or 3-fluoro-1-bromobenzene with isobutylene in the presence of a palladium catalyst and a base. The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene.[3][4][5]

-

Suzuki Coupling: A plausible route would be the reaction of a 3-fluorophenylboronic acid with a methallyl halide (e.g., 3-bromo-2-methyl-1-propene) catalyzed by a palladium complex. The Suzuki coupling is widely used for the synthesis of biaryls, styrenes, and substituted biphenyls.[6][7][8]

-

Grignard Reaction: The synthesis could be achieved by reacting a 3-fluorophenylmagnesium halide (a Grignard reagent) with a methallyl halide. This is a classic method for forming carbon-carbon bonds.[9][10]

Below is a DOT script for a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Characterization Methods

The structural elucidation and purity assessment of the synthesized compound would rely on standard spectroscopic techniques.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the number and environment of the protons in the molecule, showing characteristic signals for the aromatic, vinylic, allylic, and methyl protons. ¹³C NMR would provide information about the carbon skeleton.[13][14][15][16] ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, such as the C=C stretching of the alkene and the aromatic ring, and the C-F stretching frequency.[17][18][19][20]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.[21][22][23]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional groups: the terminal alkene and the fluorinated aromatic ring.

The following DOT script illustrates the potential chemical reactions.

Caption: Potential chemical reactions of this compound.

Biological Significance and Future Directions

Currently, there is no published data on the biological activity or the involvement of this compound in any specific signaling pathways. However, the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[24][25][26] Fluorine substitution can improve metabolic stability, bioavailability, and binding affinity to target proteins.[1][2]

Given the presence of the fluorophenyl moiety, it is plausible that this compound could be investigated for a range of biological activities. The alkene group also provides a handle for further chemical modification to generate a library of derivatives for screening. Future research could focus on evaluating its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or materials.[27] The unique combination of a fluorinated aromatic ring and a reactive alkene makes this compound a molecule with potential for further exploration in various fields of chemical and biological research.

References

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. musechem.com [musechem.com]

- 9. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rroij.com [rroij.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 17. longdom.org [longdom.org]

- 18. compoundchem.com [compoundchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. copbela.org [copbela.org]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 26. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]

Unlocking the Research Potential of 3-(3-Fluorophenyl)-2-methyl-1-propene: A Technical Guide for Drug Discovery and Development

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of the novel compound 3-(3-Fluorophenyl)-2-methyl-1-propene. While direct experimental data for this specific molecule is not yet publicly available, this document extrapolates its potential based on the well-documented activities of structurally related fluorinated and arylpropene compounds. This guide outlines its chemical properties, proposes synthetic routes, and details potential experimental protocols for investigating its biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical and Physical Properties

This compound, with the IUPAC name 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, is a fluorinated aromatic hydrocarbon. The presence of a fluorine atom on the phenyl ring and an alkene moiety suggests a molecule with unique electronic properties and multiple sites for chemical modification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F | Vulcanchem[1] |

| Molecular Weight | 150.19 g/mol | Vulcanchem[1] |

| IUPAC Name | 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene | Vulcanchem[1] |

| SMILES | CC(=C)Cc1cccc(F)c1 | Vulcanchem[1] |

| InChI | InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 | Vulcanchem[1] |

Potential Research Applications

The structural motifs within this compound—a fluorinated phenyl group and a methylpropene chain—are present in various biologically active molecules. This suggests that the compound could be a valuable scaffold or intermediate in drug discovery.

Anticancer Activity

Fluorinated organic compounds are of significant interest in oncology. The fluorine atom can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. Studies on other fluorinated aminophenylhydrazines and chalcones have demonstrated potent cytotoxic effects against various cancer cell lines, such as A549 lung carcinoma and HepG2 liver cancer cells.[2][3] For instance, one study reported an IC50 value of 0.64 μM for a fluorinated Schiff base against A549 cells.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis.[2]

Anti-inflammatory Activity

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Research on analogues, such as enantiopure 3-(arylmethylidene)aminoxy-2-methylpropionic acids, has shown significant anti-inflammatory properties in vivo, comparable to ibuprofen.[1] Some of these related compounds have demonstrated selective inhibition of COX-2, with inhibition values between 40% and 50% at a 10 µM concentration.[1]

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound is not detailed in the literature, established organometallic cross-coupling reactions provide a reliable framework for its preparation.

Proposed Synthesis Workflow

A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Heck reaction.

References

- 1. Enantiopure 3-(arylmethylidene)aminoxy-2-methylpropionic acids: synthesis and antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

Spectroscopic Profile of 3-(3-Fluorophenyl)-2-methyl-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(3-Fluorophenyl)-2-methyl-1-propene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents representative data from its close structural analog, 3-phenyl-2-methyl-1-propene. The influence of the fluorine substituent on the spectroscopic features will be discussed. This guide also includes detailed, generalized experimental protocols for each spectroscopic technique.

Introduction

This compound is a substituted aromatic alkene of interest in synthetic chemistry and potentially in drug discovery. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such novel compounds. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. The data for the non-fluorinated analog, 3-phenyl-2-methyl-1-propene (methallylbenzene), is provided as a baseline. The presence of a fluorine atom at the meta-position of the phenyl ring is expected to introduce characteristic changes in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

| Protons | Representative Chemical Shift (δ) for 3-phenyl-2-methyl-1-propene (ppm) | Predicted Chemical Shift (δ) for this compound (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.15-7.30 | 6.90-7.40 | Multiplet | 4H |

| Vinylic (=CH₂) | 4.85 | ~4.90 | Singlet | 2H |

| Benzylic (-CH₂-) | 3.30 | ~3.35 | Singlet | 2H |

| Methyl (-CH₃) | 1.75 | ~1.80 | Singlet | 3H |

Note: The fluorine atom in the meta position will induce small changes in the chemical shifts of the aromatic protons and may introduce complex splitting patterns due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy Data

| Carbon | Representative Chemical Shift (δ) for 3-phenyl-2-methyl-1-propene (ppm) | Predicted Chemical Shift (δ) for this compound (ppm) |

| Quaternary Aromatic (C-F) | N/A | ~163 (d, ¹JCF ≈ 245 Hz) |

| Quaternary Aromatic (C-CH₂) | 140.2 | ~142 (d, ³JCCF ≈ 7 Hz) |

| Aromatic (CH) | 128.4, 128.3, 126.0 | ~130 (d, ³JCCF ≈ 8 Hz), ~124 (d, ⁴JCCF ≈ 2 Hz), ~115 (d, ²JCCF ≈ 21 Hz), ~113 (d, ²JCCF ≈ 22 Hz) |

| Quaternary Alkene (=C(CH₃)) | 144.5 | ~144 |

| Vinylic (=CH₂) | 112.8 | ~113 |

| Benzylic (-CH₂) | 43.5 | ~43 |

| Methyl (-CH₃) | 22.5 | ~22 |

Note: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will exhibit smaller couplings (²JCCF, ³JCCF, ⁴JCCF).

Infrared (IR) Spectroscopy

| Functional Group | Representative Wavenumber (cm⁻¹) for 3-phenyl-2-methyl-1-propene | Predicted Wavenumber (cm⁻¹) for this compound |

| C-H stretch (aromatic) | 3080-3030 | 3080-3030 |

| C-H stretch (alkene) | 3075 | 3075 |

| C-H stretch (alkane) | 2975-2850 | 2975-2850 |

| C=C stretch (aromatic) | 1600, 1495 | 1600, 1490 |

| C=C stretch (alkene) | 1650 | 1650 |

| C-F stretch (aromatic) | N/A | 1250-1100 (strong) |

| C-H bend (aromatic) | 740, 695 | ~780, ~690 (meta-disubstitution) |

| C-H bend (alkene, =CH₂) | 890 | 890 |

Mass Spectrometry (MS)

| Ion | Predicted m/z | Description |

| [M]⁺ | 150 | Molecular Ion |

| [M-CH₃]⁺ | 135 | Loss of a methyl group |

| [C₇H₆F]⁺ | 109 | Fluorotropylium ion |

| [C₇H₇]⁺ | 91 | Tropylium ion (less likely with fluorine) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard (0 ppm).

-

Instrumentation : The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet) : If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent disk.

-

Solution : Dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Acquisition :

-

A background spectrum of the empty sample holder (or salt plates/solvent) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Presentation : The spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this compound, GC-MS is a suitable method.

-

Ionization : Electron Ionization (EI) is a common technique for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthetic organic compound.

In-Depth Technical Guide: 3-(3-Fluorophenyl)-2-methyl-1-propene for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)-2-methyl-1-propene, a fluorinated aromatic hydrocarbon of interest in synthetic and medicinal chemistry. The document details its commercial availability, plausible synthetic routes with experimental protocols, and an illustrative exploration of its potential biological activity based on related compounds.

Commercial Availability and Physicochemical Properties

This compound is available from several chemical suppliers for laboratory use. The compound, with CAS Number 701-80-4, is typically offered in various quantities with purities suitable for research and development purposes.

| Property | Value | Reference |

| IUPAC Name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | [1] |

| Molecular Formula | C₁₀H₁₁F | [1] |

| Molecular Weight | 150.19 g/mol | [1] |

| CAS Number | 701-80-4 | [1] |

| Typical Purity | ≥97.0% | [1] |

Synthesis of this compound

Wittig Reaction Approach

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones. In this proposed synthesis, 3-fluorobenzaldehyde is reacted with the ylide generated from isopropyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Reaction

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isopropyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

-

-

Reaction with 3-Fluorobenzaldehyde:

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. The triphenylphosphine oxide can be largely removed by precipitation from a nonpolar solvent like hexanes.

-

Further purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Logical Workflow for the Wittig Synthesis

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. Here, 3-fluorophenylboronic acid could be coupled with an appropriate allyl partner like 2-methyl-2-propen-1-yl acetate.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

To a Schlenk flask, add 3-fluorophenylboronic acid (1.0 equivalent), 2-methyl-2-propen-1-yl acetate (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.

-

Logical Workflow for the Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Potential Biological Activity and Illustrative Signaling Pathway

While no specific biological activity has been reported for this compound, fluorinated organic molecules often exhibit interesting pharmacological properties due to the unique electronic nature of fluorine. It is plausible that this compound could be investigated for activities such as cytotoxicity in cancer cell lines.

To provide a framework for such an investigation, a representative experimental protocol for a cytotoxicity assay is provided below. Furthermore, an illustrative signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic compounds, is depicted.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of a compound against a cancer cell line, for example, the human hepatoma cell line HepG2.

-

Cell Culture and Seeding:

-

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

-

Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the cells for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Illustrative Signaling Pathway: Extrinsic Apoptosis Pathway

Should this compound or a similar compound induce cytotoxicity, one of the key mechanisms to investigate would be apoptosis. The following diagram illustrates the extrinsic or death receptor-mediated pathway of apoptosis.

Caption: A simplified diagram of the extrinsic apoptosis signaling pathway.

Disclaimer: The experimental protocols and the signaling pathway provided are representative examples and may require optimization for specific laboratory conditions and research objectives. The biological activity of this compound has not been definitively characterized, and the information presented here is for illustrative purposes based on the properties of structurally related molecules.

References

Methodological & Application

Protocol for the electrophilic addition reaction of 3-(3-Fluorophenyl)-2-methyl-1-propene

Application Note: Electrophilic Addition to 3-(3-Fluorophenyl)-2-methyl-1-propene

Introduction

This document provides a detailed protocol for the electrophilic addition of hydrogen bromide (HBr) to the unsymmetrical alkene, this compound. Electrophilic addition is a fundamental organic reaction where an electrophile adds to a double or triple bond, leading to the formation of a saturated compound.[1][2][3][4] This reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate.[2][5][6] The regioselectivity of the addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile (in this case, H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[7][8][9][10]

The substrate, this compound, is an interesting candidate for studying the electronic effects of substituents on the regioselectivity of this reaction. The fluorine atom at the meta position of the phenyl ring is an electron-withdrawing group, which can influence the stability of the benzylic carbocation intermediate.

Reaction Principle

The reaction of this compound with HBr is expected to proceed via the formation of the more stable tertiary benzylic carbocation. The subsequent attack of the bromide ion (Br⁻) will yield the major product, 2-bromo-1-(3-fluorophenyl)-2-methylpropane.

Experimental Protocol

Materials:

-

This compound

-

Hydrogen bromide (33% in acetic acid)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (20 mL).

-

Addition of Electrophile: Cool the solution to 0 °C using an ice bath. Slowly add hydrogen bromide (33% in acetic acid, 1.2 eq) dropwise to the stirred solution over a period of 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the mixture by adding saturated sodium bicarbonate solution (30 mL) to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-1-(3-fluorophenyl)-2-methylpropane.

Data Presentation

Table 1: Reactant and Product Quantities

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |

| This compound | 150.21 | 10.0 | 1.0 | 1.50 g |

| Hydrogen Bromide (33% in Acetic Acid) | 80.91 (HBr) | 12.0 | 1.2 | ~2.9 mL |

| 2-bromo-1-(3-fluorophenyl)-2-methylpropane | 231.12 | - | - | (Theoretical Yield: 2.31 g) |

Table 2: Hypothetical Experimental Results

| Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 2-bromo-1-(3-fluorophenyl)-2-methylpropane | 85 | 7.30-7.25 (m, 1H), 7.00-6.90 (m, 3H), 3.35 (s, 2H), 1.75 (s, 6H) | 163.0 (d, J=245 Hz), 140.5, 130.0 (d, J=8 Hz), 125.0 (d, J=3 Hz), 116.0 (d, J=21 Hz), 113.5 (d, J=21 Hz), 70.0, 50.0, 33.0 (2C) |

Visualizations

Reaction Mechanism Workflow

Caption: Mechanism of the electrophilic addition of HBr.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. Mechanism of Electrophilic Addition Reaction [unacademy.com]

- 3. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Markovnikov's rule - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Polymerization of 3-(3-Fluorophenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization reactions of 3-(3-fluorophenyl)-2-methyl-1-propene, a fluorinated α-methylstyrene derivative. The introduction of a fluorine atom onto the phenyl ring is anticipated to influence the monomer's reactivity and the resulting polymer's properties, offering potential for applications in drug development and materials science where fluorinated polymers are valued for their unique characteristics.[1][2][3] This document outlines protocols for radical, cationic, and anionic polymerization methods, based on established procedures for structurally similar monomers.

Introduction to the Polymerization of this compound

This compound is a substituted α-methylstyrene monomer. The presence of the α-methyl group significantly impacts its polymerizability compared to styrene. Generally, α-methylstyrene exhibits a lower ceiling temperature, making its homopolymerization challenging under certain conditions, particularly via free radical mechanisms. However, it can be effectively polymerized using ionic methods and can be copolymerized with other monomers. The fluorine substituent at the meta position of the phenyl ring is expected to influence the electronic properties of the vinyl group, thereby affecting its reactivity in different polymerization systems.

Radical Polymerization

Due to the low ceiling temperature of many α-methylstyrene derivatives, their homopolymerization via conventional radical methods can be inefficient, often resulting in low molecular weight polymers. However, copolymerization with more reactive monomers like styrene is a viable strategy. Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), offer better control over the polymerization of challenging monomers.

Conventional Radical Copolymerization with Styrene

A conventional bulk radical copolymerization approach can be employed to incorporate this compound into a polystyrene chain. This method is based on the successful copolymerization of α-trifluoromethylstyrene (TFMST) with styrene.[4]

Experimental Protocol:

A detailed protocol for the radical copolymerization is provided below, adapted from established procedures for similar fluorinated α-methylstyrenes.[4]

-

Monomer and Initiator Preparation: In a polymerization tube, add the desired amounts of this compound, styrene, and the radical initiator, α,α′-azobis(isobutyronitrile) (AIBN).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Seal the tube under vacuum and place it in a thermostatically controlled oil bath at 70 °C for a specified duration (e.g., 24-72 hours).

-

Isolation of the Copolymer: After the reaction, cool the tube, break the seal, and dissolve the contents in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Purification: Precipitate the copolymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

-

Drying: Filter the precipitated polymer and dry it under vacuum at a moderately elevated temperature (e.g., 60 °C) to a constant weight.

Quantitative Data for Radical Copolymerization of α-Trifluoromethylstyrene (TFMST) with Styrene (ST)[4]

| Feed Molar Ratio (TFMST:ST) | Polymer Molar Composition (TFMST:ST) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 10:90 | 10.6:89.4 | 14,600 | 1.8 |

| 30:70 | 28.2:71.8 | 8,900 | 1.9 |

| 50:50 | 48.3:51.7 | 1,500 | 1.5 |

This data is for the copolymerization of α-trifluoromethylstyrene (TFMST) with styrene and serves as a reference for the expected behavior of this compound.[4]

Controlled Radical (Nitroxide-Mediated) Copolymerization

For better control over molecular weight and dispersity, Nitroxide-Mediated Polymerization (NMP) can be employed. This protocol is adapted from the NMP of α-trifluoromethylstyrene with styrene.[1]

Experimental Protocol:

-

Reaction Setup: In a 10 mL flask equipped with a magnetic stir bar, add the NMP initiator (e.g., BlocBuilder-MA®), this compound, and styrene in a suitable solvent like 1,4-dioxane.[1]

-

Degassing: Freeze-degas the mixture using liquid nitrogen and vacuum evacuation (three cycles).

-

Polymerization: After degassing, introduce an inert atmosphere (e.g., Argon) and stir the resulting solution at a controlled temperature (e.g., 75 °C) for the desired time.[1]

-

Purification: After cooling, dissolve the reaction mixture in a small amount of dichloromethane (CH2Cl2) and precipitate the polymer in cold hexane.

-

Drying: Dry the resulting polymer under vacuum.

Cationic Polymerization

Cationic polymerization is a highly effective method for producing poly(α-methylstyrene) and its derivatives. Lewis acids are commonly used as initiators.

Experimental Protocol:

This protocol is based on the cationic polymerization of α-methylstyrene using tin(IV) chloride as an initiator, which has the advantage of not requiring extensive monomer purification and can be conducted at ambient temperatures.[5]

-

Reaction Setup: In a reaction vessel under an inert atmosphere, prepare a solution of this compound in a suitable solvent (e.g., toluene or cumene).[5]

-

Initiator Preparation: Prepare a solution of the initiator, tin(IV) chloride, in the same solvent.

-

Initiation: Add the initiator solution to the monomer solution to commence polymerization. The reaction can be run at temperatures above 0 °C.[5]

-

Termination: After the desired reaction time, terminate the polymerization by adding a suitable quenching agent (e.g., methanol).

-

Purification and Drying: Precipitate the polymer in methanol, filter, and dry under vacuum.

Typical Conditions for Cationic Polymerization of α-Methylstyrene[5]

| Initiator | Solvent | Temperature (°C) | Monomer Concentration |

| SnCl4 | Toluene | >0 | 75% by weight |

| BF3 | Chlorohydrocarbon | -80 to -25 | Not specified |

Anionic Polymerization

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol:

This protocol is based on the living anionic polymerization of α-methylstyrene.

-

Solvent and Monomer Purification: Rigorously purify the solvent (e.g., THF) and the monomer to remove any protic impurities. This typically involves distillation from drying agents under an inert atmosphere.

-

Reaction Setup: In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, add the purified solvent.

-

Initiation: Cool the solvent to a low temperature (e.g., -78 °C) and add the initiator (e.g., sec-butyllithium) until a persistent color indicates the consumption of all impurities. Then, add the calculated amount of initiator.

-

Polymerization: Slowly add the purified monomer to the initiator solution. The polymerization is typically very fast.

-

Termination: Terminate the living polymer chains by adding a degassed quenching agent (e.g., methanol).

-

Purification and Drying: Precipitate the polymer in methanol, filter, and dry under vacuum.

Quantitative Data for Anionic Polymerization of α-Methylstyrene[6]

| Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| 420,000 | 1.08 | 177 |

This data is for the anionic polymerization of α-methylstyrene and serves as a reference for the expected behavior of this compound.[6]

Visualizations

Caption: General workflow for the polymerization of this compound.

Caption: Potential polymerization pathways for this compound.

Characterization of the Polymer

The resulting poly(this compound) can be characterized by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and, in the case of copolymers, to determine the monomer incorporation.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides information about the polymer's thermal properties.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Applications in Drug Development

Fluorinated polymers are of significant interest in the pharmaceutical and biomedical fields due to their unique properties such as:

-

Enhanced Thermal and Chemical Stability: The presence of fluorine can increase the stability of the polymer backbone.[2]

-

Hydrophobicity and Lipophobicity: These properties can be tuned by the degree of fluorination, which is crucial for controlling drug release and biocompatibility.[3]

-

Biocompatibility: Many fluoropolymers exhibit low surface energy and are bio-inert, making them suitable for medical implants and drug delivery systems.[1]

Poly(this compound) could potentially be used in:

-

Drug Delivery Systems: As a component of nanoparticles, micelles, or hydrogels for controlled drug release.

-

Medical Device Coatings: To improve the biocompatibility and reduce the friction of medical devices.

-

Tissue Engineering: As a scaffold material due to its expected stability and tunable surface properties.

Further research is required to fully elucidate the specific properties and potential applications of polymers derived from this compound. The protocols and data presented here provide a solid foundation for such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]

- 6. polymersource.ca [polymersource.ca]

Application Notes and Protocols for 3-(3-Fluorophenyl)-2-methyl-1-propene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)-2-methyl-1-propene is a versatile fluorinated building block in organic synthesis. The presence of both a reactive double bond and a fluorinated aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds. The incorporation of a fluorine atom can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, which is of particular interest in drug discovery and development.

This document provides an overview of the potential applications of this compound as a precursor and details several key experimental protocols for its transformation into more complex molecules.

Key Applications in Organic Synthesis

This compound can serve as a starting material for a range of important chemical reactions, including:

-

Transformations of the Alkene Moiety: The terminal double bond is susceptible to various addition and cleavage reactions, providing a handle for introducing diverse functional groups.

-

Cross-Coupling Reactions: The fluorinated phenyl group can be further functionalized through cross-coupling reactions, although the C-F bond is generally robust. More commonly, the precursor itself can be synthesized via cross-coupling methods.

-

Synthesis of Bioactive Molecules: The structural motif of a substituted propene connected to an aromatic ring is found in various biologically active compounds. This precursor allows for the synthesis of fluorinated analogs of known drugs or novel chemical entities.

Experimental Protocols

While specific literature examples detailing the use of this compound are not abundant, its reactivity can be predicted based on well-established organic reactions. The following protocols are based on general procedures for analogous substrates and provide a starting point for the synthetic utility of this precursor.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. This compound can be synthesized from 3-fluorobenzaldehyde and the ylide generated from isopropyltriphenylphosphonium iodide.

Reaction Scheme:

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend isopropyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Allow the mixture to stir at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Quantitative Data (Hypothetical):

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| Isopropyltriphenylphosphonium iodide | 1.1 | 432.28 | (Calculated based on aldehyde) |

| n-Butyllithium (2.5 M in hexanes) | 1.05 | 64.06 | (Calculated based on phosphonium salt) |

| 3-Fluorobenzaldehyde | 1.0 | 124.11 | (Starting amount) |

| Product | 150.19 | Expected Yield: 70-90% |

Functionalization of the Alkene: Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. This reaction on this compound would yield a chiral diol, a valuable intermediate for the synthesis of more complex molecules.[1][2][3][4][5]

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of tert-butanol and water (1:1, 10 mL per mmol of alkene) at room temperature, add the AD-mix-β (or AD-mix-α for the other enantiomer) (1.4 g per mmol of alkene).

-

Stir the mixture until both phases are clear.

-

Cool the mixture to 0 °C and add this compound (1.0 equivalent).

-

Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Add sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 2 M aqueous sodium hydroxide (NaOH), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Quantitative Data (Hypothetical):

| Reactant | Molar Equiv. | Amount |

| This compound | 1.0 | (Starting amount) |

| AD-mix-β (or AD-mix-α) | - | 1.4 g per mmol of alkene |

| Product | Expected Yield: 80-95% | |

| Expected Enantiomeric Excess (ee): >90% |

Functionalization of the Alkene: Ozonolysis

Ozonolysis is a powerful method to cleave the double bond of an alkene to form carbonyl compounds. Reductive work-up of the ozonide formed from this compound would yield 3-fluorobenzaldehyde and acetone.[6][7][8][9][10]

Reaction Scheme:

Experimental Protocol:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis.

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

Reductive Work-up: Add a reducing agent such as zinc dust (2 equivalents) and acetic acid (a few drops) or dimethyl sulfide (DMS) (1.5 equivalents).

-

Allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Filter off any solids (if using zinc) and wash the filter cake with the reaction solvent.

-

Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO3) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and carefully remove the solvent by distillation to isolate the aldehyde and ketone products.

Quantitative Data (Hypothetical):

| Reactant | Molar Equiv. | Amount |

| This compound | 1.0 | (Starting amount) |

| Ozone (O3) | Excess | - |

| Zinc dust or Dimethyl sulfide | 2.0 or 1.5 | (Calculated based on alkene) |

| Products | Expected Yield: >90% |

Potential Applications in Drug Development

The derivatives of this compound are potential candidates for various therapeutic areas. For instance, the structural motif is related to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The introduction of fluorine can modulate the activity and pharmacokinetic profile of such molecules.[11][12][13][14][15]

Synthesis of a Fluorinated Ibuprofen Analog

A potential application is the synthesis of a fluorinated analog of ibuprofen. This can be envisioned through a multi-step synthesis starting from this compound.

Conceptual Synthetic Pathway:

Caption: Conceptual pathway to a fluorinated ibuprofen analog.

Signaling Pathways and Biological Targets

While specific biological data for derivatives of this compound is limited in the public domain, the introduction of a fluorophenyl group into known pharmacophores can alter their interaction with biological targets. For example, in the context of NSAIDs, the target is often the cyclooxygenase (COX) enzymes. The fluorine substitution could potentially alter the binding affinity and selectivity for COX-1 versus COX-2. Further biological evaluation of synthesized derivatives is necessary to elucidate their specific mechanisms of action and potential therapeutic applications.

Logical Relationship of Drug Development:

Caption: Workflow from precursor to drug candidate.

Conclusion

This compound represents a valuable and versatile precursor in organic synthesis, particularly for the development of novel fluorinated compounds with potential biological activity. The protocols outlined above provide a foundation for the synthetic exploration of this building block. Further research into its application in the synthesis of complex molecules and the biological evaluation of its derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. testbook.com [testbook.com]

- 9. youtube.com [youtube.com]

- 10. doubtnut.com [doubtnut.com]

- 11. researchgate.net [researchgate.net]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. WO2018187717A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]

- 14. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction of 3-(3-Fluorophenyl)-2-methyl-1-propene with HBr

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of 3-(3-Fluorophenyl)-2-methyl-1-propene with hydrogen bromide (HBr) is a classic example of hydrohalogenation of an unsymmetrical alkene. The regiochemical outcome of this reaction is highly dependent on the reaction conditions. In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism to yield the Markovnikov product. Conversely, in the presence of peroxides, a free-radical chain reaction occurs, leading to the anti-Markovnikov product. Understanding and controlling this selectivity is crucial for the targeted synthesis of halogenated compounds, which are valuable intermediates in medicinal chemistry and materials science.

Part 1: Reaction Mechanisms and Regioselectivity

Electrophilic Addition: Markovnikov's Rule

In the absence of peroxides, the reaction follows an electrophilic addition mechanism. The double bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This process is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon of the double bond that is already bonded to more hydrogen atoms. This rule is a consequence of the formation of the most stable carbocation intermediate.

Mechanism:

-

Protonation and Carbocation Formation: The π-electrons of the C1=C2 double bond attack the hydrogen atom of HBr. Protonation can occur at either C1 or C2.

-

Path A (Favored): Protonation of C1 (which has two hydrogen atoms) leads to the formation of a tertiary carbocation at C2. This carbocation is relatively stable.

-

Path B (Disfavored): Protonation of C2 (which has no hydrogen atoms) would form a primary carbocation at C1. This is a high-energy, unstable intermediate.

-

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile and rapidly attacks the stable tertiary carbocation at C2.

The reaction proceeds almost exclusively through Path A, yielding 2-Bromo-3-(3-fluorophenyl)-2-methylpropane as the major product.

Caption: Electrophilic addition of HBr to form the Markovnikov product.

Free-Radical Addition: Anti-Markovnikov's Rule

In the presence of a radical initiator, such as an organic peroxide (ROOR), the addition of HBr proceeds via a free-radical chain mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. This reversal of regioselectivity is unique to HBr; HCl and HI do not typically undergo radical addition due to unfavorable bond energetics.

Mechanism:

-

Initiation:

-

The weak O-O bond of the peroxide undergoes homolytic cleavage upon heating or UV irradiation to form two alkoxy radicals (RO•).

-

The alkoxy radical abstracts a hydrogen atom from HBr, generating a bromine radical (Br•).

-

-

Propagation:

-

Step 1: The bromine radical adds to the C1=C2 double bond. The addition occurs to form the most stable radical intermediate.

-

Path A (Favored): Addition of Br• to C1 generates a tertiary radical at C2. This radical is stabilized by the adjacent alkyl groups.

-

Path B (Disfavored): Addition of Br• to C2 would form a primary radical at C1, which is significantly less stable.

-

-

Step 2: The stable tertiary radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction.

-

-

Termination: The reaction terminates when two radicals combine.

The reaction follows Path A, yielding 1-Bromo-3-(3-fluorophenyl)-2-methylpropane as the major product.

Caption: Free-radical addition of HBr to form the anti-Markovnikov product.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-(3-fluorophenyl)-2-methylpropane (Markovnikov Product)

Objective: To synthesize the Markovnikov addition product via an electrophilic addition mechanism.

Materials:

-

This compound

-

Hydrogen bromide (33% solution in acetic acid or anhydrous HBr gas)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

HBr Addition: Slowly add hydrogen bromide in acetic acid (1.1 eq) to the stirred solution over 15-20 minutes. Alternatively, bubble anhydrous HBr gas through the solution. Note: The reaction is exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.

-

Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Bromo-3-(3-fluorophenyl)-2-methylpropane (Anti-Markovnikov Product)

Objective: To synthesize the anti-Markovnikov addition product via a free-radical mechanism.

Materials:

-

This compound

-

Hydrogen bromide (gas or solution in a non-polar solvent)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount, ~5 mol%)

-

Carbon tetrachloride (CCl₄) or Hexane (anhydrous, non-polar solvent)

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Three-neck round-bottom flask with a condenser, gas inlet, and magnetic stir bar

-

UV lamp or heat source (oil bath)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and under an inert atmosphere, dissolve this compound (1.0 eq) and the radical initiator (e.g., benzoyl peroxide, 0.05 eq) in an anhydrous non-polar solvent like CCl₄.

-

HBr Addition: Bubble anhydrous HBr gas through the solution.

-

Initiation: While stirring, either gently heat the mixture (if using AIBN) or irradiate with a UV lamp (if using BPO) to initiate the radical chain reaction.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the solution with 10% sodium thiosulfate solution to remove any remaining peroxide and bromine.

-

Wash with saturated sodium bicarbonate solution to neutralize any excess HBr.

-

Finally, wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography or distillation under reduced pressure.

Part 3: Data Presentation

The expected outcomes and key analytical data for the two reaction pathways are summarized below. (Note: Spectroscopic data are predicted values for characterization purposes).

| Parameter | Markovnikov Reaction | Anti-Markovnikov Reaction |

| Reaction Condition | HBr, CH₂Cl₂ or CH₃COOH, 0°C, no peroxides | HBr, CCl₄, Benzoyl Peroxide (BPO), UV light/heat |

| Mechanism | Electrophilic Addition | Free-Radical Addition |

| Major Product Name | 2-Bromo-3-(3-fluorophenyl)-2-methylpropane | 1-Bromo-3-(3-fluorophenyl)-2-methylpropane |

| Structure | F-Ph-CH₂-C(Br)(CH₃)₂ | F-Ph-CH₂-CH(CH₃)-CH₂Br |

| Regioselectivity | Bromine on the more substituted carbon (C2) | Bromine on the less substituted carbon (C1) |

| Expected Yield | High (>90%) | High (>85%) |

| Predicted ¹H NMR (key signals) | Singlet ~1.8 ppm (6H, 2xCH₃); Singlet ~3.4 ppm (2H, Ph-CH₂) | Doublet ~1.1 ppm (3H, CH₃); Multiplet ~2.2 ppm (1H, CH); Doublet ~3.5 ppm (2H, CH₂Br) |

| Predicted ¹³C NMR (key signals) | C-Br carbon at ~70 ppm | CH₂-Br carbon at ~35-40 ppm |

Conclusion

The reaction of this compound with HBr is a versatile transformation whose outcome can be precisely controlled by the choice of reaction conditions. The exclusion of radical initiators directs the reaction towards the thermodynamically favored tertiary carbocation, resulting in the Markovnikov product. The introduction of a radical initiator completely alters the mechanism, proceeding through the most stable tertiary radical to yield the anti-Markovnikov product. These protocols provide a reliable framework for researchers to selectively synthesize either constitutional isomer for applications in drug discovery and chemical synthesis.

Application Notes and Protocols: 3-(3-Fluorophenyl)-2-methyl-1-propene and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-(3-Fluorophenyl)-2-methyl-1-propene itself is not extensively documented as a biologically active agent in medicinal chemistry, its core structural motifs—the 3-fluorophenyl group and the substituted propene chain—are prevalent in a variety of potent and selective therapeutic candidates. This document provides an overview of the application of a key derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , a selective Aurora Kinase B inhibitor, as a case study to illustrate the potential of this chemical space. The protocols and data presented herein are based on established methodologies for the evaluation of Aurora Kinase B inhibitors and serve as a guide for researchers working on structurally related compounds.

Aurora Kinase B (AURKB) is a crucial serine/threonine kinase that plays a pivotal role in cell division, making it a prime target for anticancer drug development.[1][2] Its overexpression is linked to poor prognosis in various cancers.[1] The following sections detail the synthesis, biological activity, and experimental protocols for the evaluation of N-(3-fluorophenyl) acetamide derivatives as AURKB inhibitors.

Data Presentation

The biological activity of N-(3-fluorophenyl) acetamide derivatives and other AURKB inhibitors is summarized in the tables below. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of Selected Aurora Kinase B Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. Aurora A | Reference |

| Compound 4b | Aurora B | Sub-nanomolar | High | [2] |

| AZD1152-HQPA | Aurora B | 0.37 | >3700-fold | [3] |

| GSK1070916 | Aurora B | 3.5 | >100-fold | [3] |

| Hesperadin | Aurora B | 250 | - | [3] |

| ZM 447439 | Aurora A/B | 110 (A), 130 (B) | Non-selective | [3] |

Table 2: Cellular Activity of Compound 4b

| Cell Line | Assay | Endpoint | Result | Reference |

| Human Cancer Cells | Proliferation | Inhibition of cell growth | Efficacious | [2] |

| Mouse Xenograft Model | In vivo efficacy | Tumor growth inhibition | Orally active at low doses | [2] |

Experimental Protocols

Synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound 4b)

This protocol describes a general synthetic route for the preparation of quinazoline-based Aurora Kinase B inhibitors.

Materials:

-

Appropriately substituted quinazoline core

-

2-(4-aminophenyl)acetic acid

-

3-fluoroaniline

-

Coupling agents (e.g., HATU, HOBt)

-

Organic solvents (e.g., DMF, DCM)

-

Bases (e.g., DIPEA)

Procedure:

-

Amide Coupling: To a solution of 2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetic acid in DMF, add HATU, HOBt, and DIPEA.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-fluoroaniline to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.

-

Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Aurora Kinase B Inhibition Assay (Luminescent Kinase Assay)